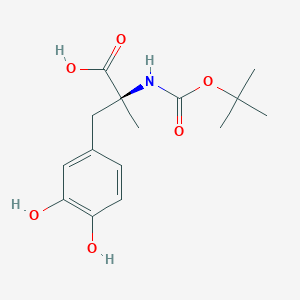![molecular formula C17H15F2NO4 B2802246 [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate CAS No. 1004126-79-7](/img/structure/B2802246.png)
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) (5). HDACs and DNMTs are involved in the regulation of gene expression, and their inhibition by this compound can lead to changes in gene expression patterns.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins (2). In neurons, this compound has been shown to protect against oxidative stress and inflammation (3). In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis (5).
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent pharmacological activity, making it a promising candidate for drug development (4). Another advantage is that this compound can be synthesized using various methods, making it readily available for research purposes. However, a limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate. One direction is to further investigate the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, research can focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies can investigate the potential of this compound in combination with other pharmacological agents to enhance its therapeutic effects.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Future research can focus on further investigating the mechanism of action, exploring the potential of this compound as a lead compound for drug development, optimizing the synthesis method, and investigating its potential in combination with other pharmacological agents.
Méthodes De Synthèse
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-(3-methoxyphenyl)acetic acid with 2-(3,4-difluoroanilino)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (2). In neuroscience, this compound has been studied for its potential as a neuroprotective agent (3). In drug discovery, this compound has been screened for its potential as a lead compound for the development of new drugs (4).
Propriétés
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-12-5-6-14(18)15(19)9-12/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXWHUXLPOMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
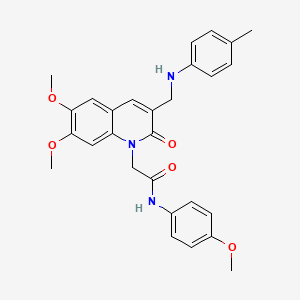
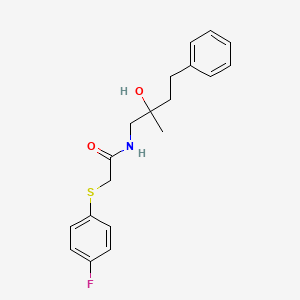
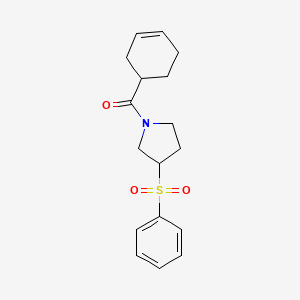
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
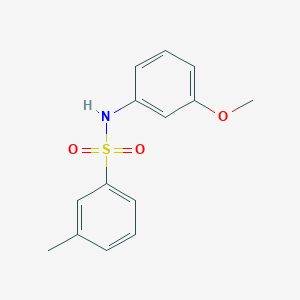
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2802173.png)
![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)
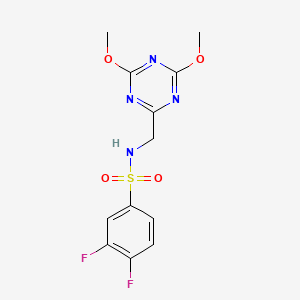
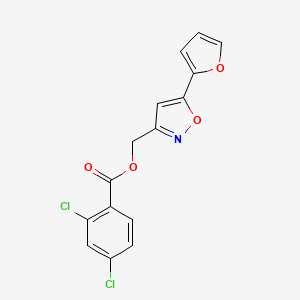
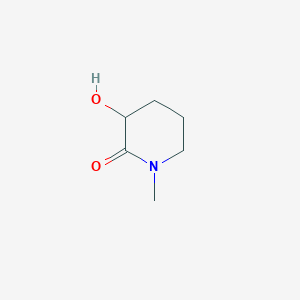
![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)
